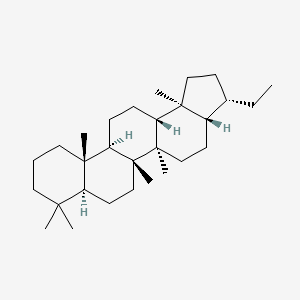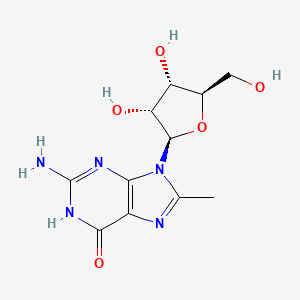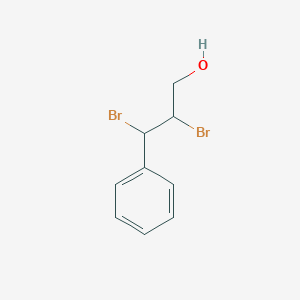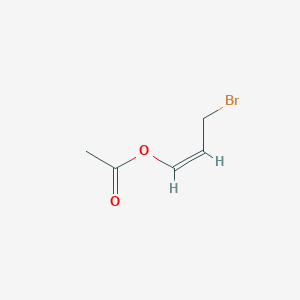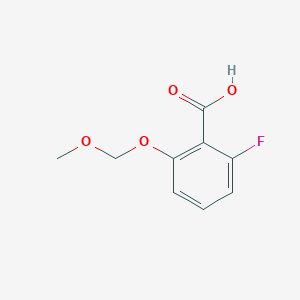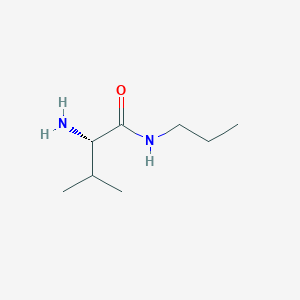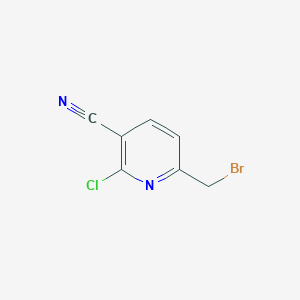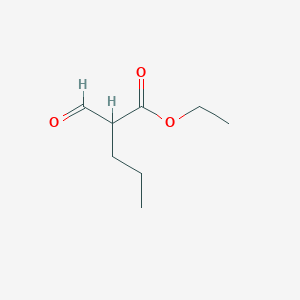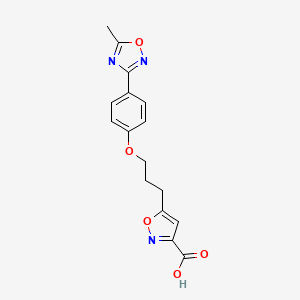
5-(3-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy)propyl)isoxazole-3-carboxylic acid
Overview
Description
5-(3-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy)propyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy)propyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy)propyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives, closely related to the queried compound, have demonstrated effectiveness as corrosion inhibitors. A study by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of similar oxadiazole derivatives for mild steel in sulphuric acid. The results indicated the formation of a protective layer on the metal surface, confirmed by SEM micrographs and electrochemical studies (Ammal, Prajila, & Joseph, 2018).
Synthesis of Amino Acids
Moussebois et al. (1977) reported the synthesis of phenolic amino acids containing the 1,2,4-oxadiazole ring, a structural component shared with the queried compound. This research highlights the potential of oxadiazoles in the synthesis of novel amino acid derivatives (Moussebois, Heremans, Merényi, & Rennerts, 1977).
Drug Synthesis
The compound BMS-960, containing an isoxazole and 1,2,4-oxadiazole moiety, was synthesized as a selective S1P1 receptor agonist. Hou et al. (2017) detailed the scale-up synthesis process, emphasizing the stereospecific synthesis and optimization of the 1,2,4-oxadiazole formation, a key step relevant to the queried compound (Hou et al., 2017).
Heterocyclic Rearrangement
Potkin et al. (2012) conducted a study on the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, a reaction pathway that might be relevant to the queried compound. The structural changes observed in these reactions could provide insights into similar transformations in related chemical structures (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Oxidative Stress Protection
1,3,4-oxadiazole derivatives were evaluated for their protective effects against oxidative stress. Iškauskienė et al. (2021) synthesized a series of these compounds and tested their ability to protect against glutathione depletion and oxidative stress, indicating potential biomedical applications (Iškauskienė et al., 2021).
Antibacterial and Antifungal Activities
Karabasanagouda, Adhikari, and Shetty (2007) synthesized novel 1,3,4-oxadiazoles with antimicrobial properties. Their study demonstrated that certain compounds exhibited promising activities against pathogenic bacterial strains and fungi, suggesting their potential in the development of new antimicrobials (Karabasanagouda, Adhikari, & Shetty, 2007).
properties
IUPAC Name |
5-[3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10-17-15(19-23-10)11-4-6-12(7-5-11)22-8-2-3-13-9-14(16(20)21)18-24-13/h4-7,9H,2-3,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEWBPPQDZWFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OCCCC3=CC(=NO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy)propyl)isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



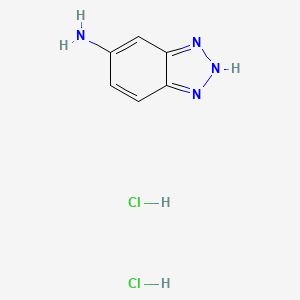
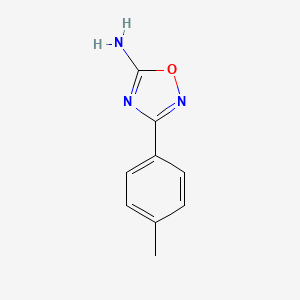



![3-[3-(Benzyloxy)propoxy]-1-propanol](/img/structure/B3263103.png)
